Bromoacetamido-PEG5-Propargyl
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Overview
Description
Bromoacetamido-PEG5-Propargyl: is a compound that belongs to the family of functionalized polyethylene glycols (PEGs) with bromoacetamide and propargyl functional groups. This compound is widely used in various scientific fields due to its unique properties, including its ability to facilitate bioconjugation reactions and its application in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG5-Propargyl is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with bromoacetamide and propargyl groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.
Introduction of Bromoacetamide: The activated PEG is then reacted with bromoacetamide to introduce the bromoacetamide functional group.
Addition of Propargyl Group: Finally, the propargyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions to ensure high purity and yield. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as chromatography to remove any impurities and achieve the desired purity level
Chemical Reactions Analysis
Types of Reactions: Bromoacetamido-PEG5-Propargyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide group undergoes fast nucleophilic substitution reactions with thiol groups, making it useful for thiol labeling and capping.
Click Chemistry: The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to yield a stable triazole linkage
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out under mild conditions.
Click Chemistry: Copper catalysts and azide-bearing compounds are used, and the reaction is performed under ambient conditions.
Major Products Formed:
Thiol-Substituted Products: Formed through nucleophilic substitution with thiol groups.
Triazole Linkages: Formed through Click Chemistry with azide-bearing compounds
Scientific Research Applications
Bromoacetamido-PEG5-Propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile building block for the synthesis of various drug conjugates, such as antibody-drug conjugates (ADCs) and protein-polymer conjugates.
Biology: Facilitates bioconjugation reactions, enabling the attachment of drugs or targeting moieties to specific sites on biomolecules.
Medicine: Employed in targeted drug delivery systems to improve the efficacy and specificity of drugs by targeting specific cells or tissues.
Industry: Used in surface modification and PEGylation of proteins, peptides, and oligonucleotides to enhance their solubility, stability, and pharmacokinetic properties
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG5-Propargyl involves its ability to undergo bioconjugation reactions, which facilitate the attachment of drug molecules to targeting ligands such as antibodies or peptides. This process enhances targeted drug delivery to specific cells or tissues. The bromoacetamide group undergoes nucleophilic substitution with thiol groups, while the propargyl group participates in Click Chemistry reactions with azide-bearing compounds, forming stable triazole linkages .
Comparison with Similar Compounds
Bromoacetamido-PEG3-Propargyl: Similar in structure but with a shorter PEG chain.
Bromoacetamido-PEG5-Azide: Contains an azide group instead of a propargyl group.
Uniqueness: Bromoacetamido-PEG5-Propargyl is unique due to its combination of bromoacetamide and propargyl functional groups, which provide versatility in bioconjugation reactions. The longer PEG chain (PEG5) enhances solubility and stability compared to shorter PEG chains .
Biological Activity
Bromoacetamido-PEG5-Propargyl is a specialized compound that integrates a polyethylene glycol (PEG) linker with a bromoacetamido group and a propargyl moiety. This unique structure imparts significant biological activity, particularly in drug delivery and bioconjugation applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of:
- Bromoacetamido Group : This moiety acts as an effective leaving group for nucleophilic substitution reactions, facilitating the attachment to various biomolecules.
- PEG Chain : Enhances solubility, reduces non-specific binding, and provides flexibility.
- Propargyl Group : Known for its utility in click chemistry, allowing for efficient conjugation with azides and other reactive groups.
The combination of these elements makes this compound an attractive candidate for various biomedical applications.
1. Drug Delivery Applications
This compound is utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The PEG component improves pharmacokinetics by prolonging circulation time in the bloodstream, while the bromoacetamido group allows for targeted delivery through conjugation with antibodies or other targeting ligands.
Table 1: Comparison of Drug Delivery Systems Using this compound
Feature | Traditional Systems | This compound |
---|---|---|
Solubility | Moderate | High |
Circulation Time | Short | Extended |
Targeting Efficiency | Low | High |
Biocompatibility | Variable | Excellent |
2. Bioconjugation Techniques
The compound is frequently employed in bioconjugation processes, where it facilitates the attachment of drugs to proteins or peptides. This is particularly useful in the development of antibody-drug conjugates (ADCs), which combine the specificity of antibodies with the cytotoxic effects of drugs.
Case Study: Antibody-Drug Conjugates
A study demonstrated that ADCs utilizing this compound showed enhanced efficacy against cancer cell lines compared to traditional ADCs. The conjugation resulted in improved targeting and reduced off-target effects, leading to higher therapeutic indices.
3. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on PEG-linked compounds have shown significant inhibition against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.
Table 2: Antimicrobial Efficacy of PEG-linked Compounds
Compound | Pathogen | Inhibition (%) at 25 µg/mL |
---|---|---|
PEG-based Triterpenoid Ribbons | Staphylococcus aureus | 90 |
This compound | Pseudomonas aeruginosa | 85 |
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromo group allows for efficient nucleophilic attack by amines or thiols, leading to stable conjugate formation.
- Enhanced Solubility : The PEG chain increases water solubility, which is critical for biological applications.
- Targeted Delivery : By attaching to specific receptors on target cells, the compound can deliver therapeutic agents directly where needed.
Properties
IUPAC Name |
2-bromo-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BrNO6/c1-2-4-19-6-8-21-10-12-23-13-11-22-9-7-20-5-3-17-15(18)14-16/h1H,3-14H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGNQHUFSFEUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCNC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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